

3-chloro-N-ethylbenzamide molecular weight

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Compound of Interest

Compound Name: 3-chloro-N-ethylbenzamide

Cat. No.: B2809853

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An In-depth Technical Guide to 3-chloro-N-ethylbenzamide

This guide provides a comprehensive technical overview of **3-chloro-N-ethylbenzamide**, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's core physicochemical properties, a detailed synthesis protocol, analytical methodologies for characterization and quality control, and an exploration of its potential applications based on the broader activity of related benzamide structures.

Core Molecular Characteristics

3-chloro-N-ethylbenzamide is a monosubstituted benzamide derivative. The presence of the chlorine atom on the meta-position of the phenyl ring and the N-ethyl group on the amide nitrogen are key structural features that dictate its chemical reactivity and potential biological activity.

Physicochemical and Computational Data

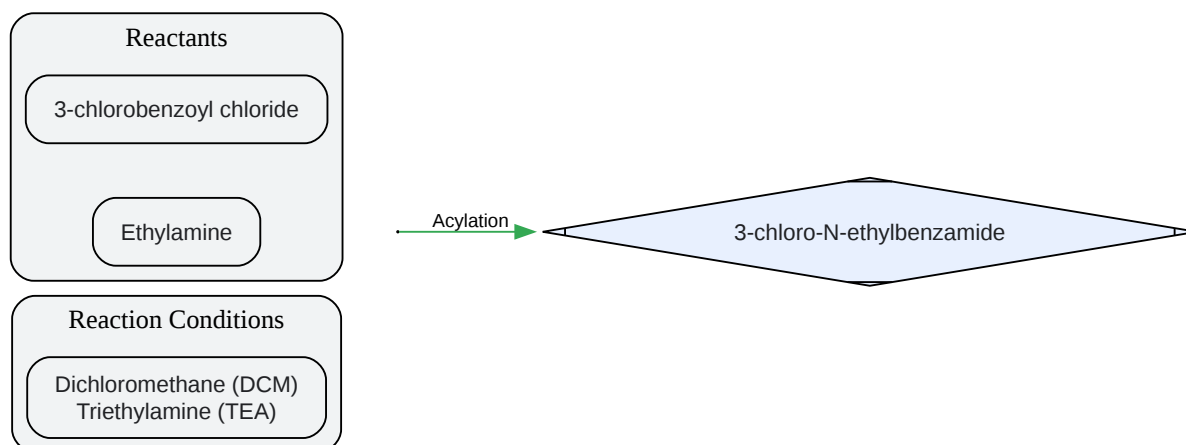
A summary of the key physicochemical and computed properties of **3-chloro-N-ethylbenzamide** is presented below. These parameters are crucial for understanding the molecule's behavior in various experimental settings, from reaction conditions to biological assays.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ ClNO	--INVALID-LINK--[1]
Molecular Weight	183.63 g/mol	--INVALID-LINK--[1]
CAS Number	26819-09-0	--INVALID-LINK--[1]
LogP (calculated)	2.0897	--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA)	29.1 Å ²	--INVALID-LINK--[1]
Hydrogen Bond Donors	1	--INVALID-LINK--[1]
Hydrogen Bond Acceptors	1	--INVALID-LINK--[1]
Rotatable Bonds	2	--INVALID-LINK--[1]

Synthesis of 3-chloro-N-ethylbenzamide

The synthesis of **3-chloro-N-ethylbenzamide** is most directly achieved through the acylation of ethylamine with 3-chlorobenzoyl chloride. This is a standard and efficient method for forming amide bonds. 3-chlorobenzoyl chloride is a commercially available starting material, making this a practical route for laboratory-scale synthesis.[2]

Synthesis Workflow



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Caption: Synthesis workflow for **3-chloro-N-ethylbenzamide**.

Detailed Experimental Protocol

Materials:

- 3-chlorobenzoyl chloride
- Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF, or as a gas)
- Triethylamine (TEA) or another suitable non-nucleophilic base
- Anhydrous dichloromethane (DCM) or a similar aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorobenzoyl chloride (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
- **Addition of Base and Amine:** To the cooled solution, add triethylamine (1.1 equivalents). Slowly add ethylamine (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:**
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
 - Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**
 - Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
 - The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure **3-chloro-N-ethylbenzamide**.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized **3-chloro-N-ethylbenzamide**.

Spectroscopic Analysis

While specific experimental spectra for **3-chloro-N-ethylbenzamide** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons. The aromatic region will display a complex multiplet pattern due to the meta-substitution.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should exhibit distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, and the six carbons of the substituted benzene ring. A link to the ¹³C NMR spectrum is available on SpectraBase, though direct access may require a subscription.[\[3\]](#)
- IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O (amide I) stretching vibration (typically around 1630-1680 cm⁻¹) and an N-H stretching vibration (around 3300 cm⁻¹). Data for the parent compound, 3-chlorobenzamide, is available in the NIST WebBook and can serve as a reference.[\[4\]](#)
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of **3-chloro-N-ethylbenzamide**, as it is a non-volatile and likely thermally stable compound under typical HPLC conditions.[\[5\]](#) Gas Chromatography (GC) could also be employed, but care must be taken to avoid thermal degradation.[\[6\]](#)

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm)

Mobile Phase:

- A: Water with 0.1% formic acid
- B: Acetonitrile with 0.1% formic acid

Gradient Elution:

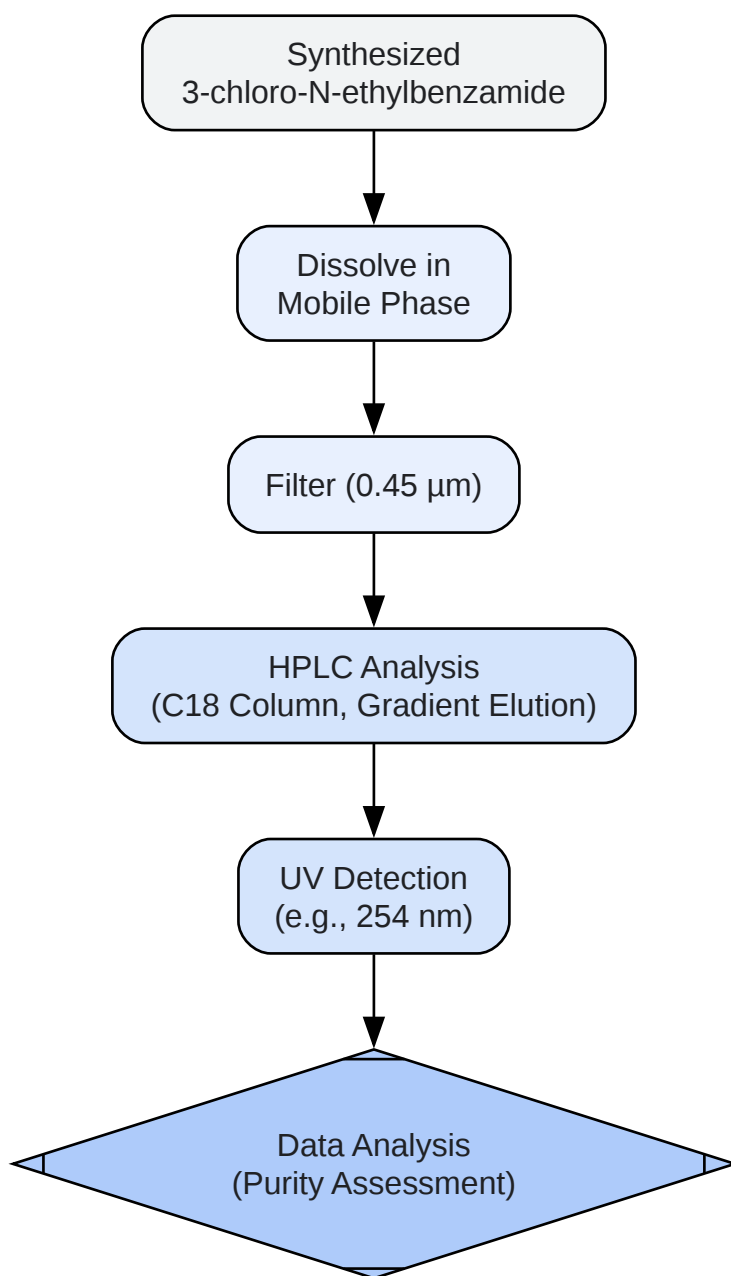
- A linear gradient from 10% B to 90% B over 20 minutes is a good starting point for method development.

Detection:

- UV detection at a wavelength where the aromatic system absorbs, for example, 254 nm.

Sample Preparation:

- Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile and filter through a 0.45 µm syringe filter before injection.



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Caption: HPLC workflow for purity analysis.

Potential Applications and Biological Relevance

While specific biological activities for **3-chloro-N-ethylbenzamide** are not extensively documented, the benzamide scaffold is prevalent in many biologically active compounds. For instance, research on N-benzoyl-2-hydroxybenzamides has shown their potential as anti-protozoal agents, active against *P. falciparum*, the parasite responsible for malaria.[7] This

suggests that substituted benzamides can be valuable starting points for the development of new therapeutic agents.

The structural motifs present in **3-chloro-N-ethylbenzamide** make it an interesting candidate for screening in various biological assays, particularly in the fields of infectious diseases and oncology, where benzamide derivatives have shown promise.

Safety and Handling

Based on available information, **3-chloro-N-ethylbenzamide** should be handled with care in a laboratory setting.

- GHS Classification: It is associated with the GHS07 pictogram, indicating it may be harmful if swallowed, cause skin irritation, or cause serious eye irritation.[1][8]
- Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[9]

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